molecular formula C7H3ClFNO4 B14089974 4-Chloro-3-fluoro-2-nitrobenzoic acid

4-Chloro-3-fluoro-2-nitrobenzoic acid

Katalognummer: B14089974
Molekulargewicht: 219.55 g/mol
InChI-Schlüssel: WTPBJWWPZZXDEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-fluoro-2-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-nitrobenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although the specific conditions and reagents depend on the desired product.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Chloro-3-fluoro-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-fluoro-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluoro-2-nitrobenzoic acid depends on its specific application

    Nitro Group: Can participate in redox reactions and interact with electron-rich sites.

    Chloro and Fluoro Groups: Can participate in halogen bonding and influence the compound’s reactivity and binding affinity.

    Carboxylic Acid Group: Can form hydrogen bonds and interact with basic sites on proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-3-fluoro-2-nitrobenzoic acid can be compared with other similar compounds, such as:

    4-Chloro-3-nitrobenzoic acid: Lacks the fluoro group, which can affect its reactivity and applications.

    4-Fluoro-3-nitrobenzoic acid:

    3-Fluoro-4-nitrobenzoic acid: Has a different substitution pattern, which can lead to different reactivity and applications.

The unique combination of chloro, fluoro, and nitro groups in this compound makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C7H3ClFNO4

Molekulargewicht

219.55 g/mol

IUPAC-Name

4-chloro-3-fluoro-2-nitrobenzoic acid

InChI

InChI=1S/C7H3ClFNO4/c8-4-2-1-3(7(11)12)6(5(4)9)10(13)14/h1-2H,(H,11,12)

InChI-Schlüssel

WTPBJWWPZZXDEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.